molecular formula C15H12F3NO4 B3041553 Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 318237-87-5

Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B3041553
CAS RN: 318237-87-5
M. Wt: 327.25 g/mol
InChI Key: NZBQUPPEQIVYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C15H12F3NO4 . It has a molecular weight of 327.26 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F3NO4/c1-2-23-14(22)11-9-10(11)13(21)19(12(9)20)8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2H2,1H3 . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a boiling point of 184-186 degrees Celsius . It’s a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational modeling.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives for Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium, showcasing their potential in antimalarial research (Nongpanga Ningsanont et al., 2003).
  • Novel Synthetic Routes : Research into substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-carboxylates reveals new synthetic routes and isomer formations, highlighting the compound's versatility in chemical synthesis (A. Molchanov et al., 2002).

Applications in Medicinal Chemistry

  • Analogues for Aromatase Inhibitory Activity : Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones have been synthesized and shown to inhibit human placental aromatase, an enzyme responsible for androgen to estrogen conversion. This suggests their potential utility in the development of drugs for hormone-dependent tumors (J. Staněk et al., 1991).
  • Antibacterial Compound Synthesis : The synthesis of trovafloxacin, containing the 3-azabicyclo[3.1.0]hexane ring system, underlines the importance of such compounds in creating novel antibacterial agents (T. Norris et al., 2000).

Mechanistic Insights and Reaction Pathways

  • Reactive Intermediates and Rearrangements : Studies involving ethyl 1,2,4-triazine-3-carboxylate and enamines reveal unusual by-products, demonstrating complex reaction pathways and the formation of azabicyclo[3.2.1]octane systems, which are valuable for understanding reaction mechanisms (E. MacorJohn et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-2-23-14(22)11-9-10(11)13(21)19(12(9)20)8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBQUPPEQIVYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.